molecular formula C18H21N3O3 B2819018 N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide CAS No. 1444299-74-4

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2819018
CAS No.: 1444299-74-4
M. Wt: 327.384
InChI Key: RRNNWJNGZBXPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide, commonly known as J147, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects on age-related cognitive decline and neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of J147 is not yet fully understood. However, studies have shown that J147 activates the transcription of genes that are involved in mitochondrial function and cellular energy metabolism. Additionally, J147 has been shown to reduce the production of reactive oxygen species and increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
J147 has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These effects include reducing amyloid beta levels, reducing tau phosphorylation, reducing inflammation, and protecting against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of J147 is that it has been shown to have a wide range of therapeutic effects in various animal models of neurodegenerative diseases. Additionally, J147 has been shown to be well-tolerated and safe in animal studies. However, one limitation of J147 is that its exact mechanism of action is not yet fully understood, which makes it difficult to develop targeted therapies based on its effects.

Future Directions

There are several future directions for research on J147. One direction is to further investigate the mechanism of action of J147 and identify specific targets for therapeutic intervention. Another direction is to conduct clinical trials to evaluate the safety and efficacy of J147 in humans. Additionally, researchers could explore the potential of J147 as a treatment for other age-related diseases, such as cardiovascular disease and cancer.

Synthesis Methods

J147 was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the condensation of 2,4-dimethoxybenzaldehyde with 1H-pyrrole-1-butanoic acid, followed by the addition of a cyano group to the benzaldehyde ring. The resulting compound is then subjected to a series of reactions to yield J147.

Scientific Research Applications

J147 has been extensively studied in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In these studies, J147 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(21-8-4-5-9-21)10-18(22)20-16(12-19)15-7-6-14(23-2)11-17(15)24-3/h4-9,11,13,16H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNNWJNGZBXPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C#N)C1=C(C=C(C=C1)OC)OC)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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